Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-
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Overview
Description
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is a chemical compound with the molecular formula C14H20ClNO2. It is known for its applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a carbamic chloride group attached to an ethyl[3-(pentyloxy)phenyl] moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- typically involves the reaction of ethyl[3-(pentyloxy)phenyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
[ \text{C14H20NO} + \text{COCl2} \rightarrow \text{C14H20ClNO2} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is carried out in large-scale reactors equipped with safety measures to handle phosgene. The process involves the continuous feeding of ethyl[3-(pentyloxy)phenyl]amine and phosgene into the reactor, followed by the separation and purification of the product using distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Carbamates: Formed by the reaction with alcohols
Ureas: Formed by the reaction with amines
Amines: Formed by reduction
Scientific Research Applications
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and coatings with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- involves its reactivity with nucleophiles. The carbamic chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate or urea derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify amines and alcohols, which are common functional groups in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic chloride, methyl[3-(pentyloxy)phenyl]
- Carbamic chloride, ethyl[4-(pentyloxy)phenyl]
- Carbamic chloride, ethyl[3-(butyloxy)phenyl]
Uniqueness
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other carbamic chlorides. The presence of the pentyloxy group enhances its solubility and reactivity, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
59732-15-9 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-ethyl-N-(3-pentoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-3-5-6-10-18-13-9-7-8-12(11-13)16(4-2)14(15)17/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
GTKHYPFVMVBUOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)N(CC)C(=O)Cl |
Origin of Product |
United States |
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